molecular formula C11H20O2 B1197864 trans-4-tert-Butylcyclohexanecarboxylic acid CAS No. 943-28-2

trans-4-tert-Butylcyclohexanecarboxylic acid

Cat. No.: B1197864
CAS No.: 943-28-2
M. Wt: 184.27 g/mol
InChI Key: QVQKEGYITJBHRQ-UHFFFAOYSA-N
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Description

trans-4-tert-Butylcyclohexanecarboxylic acid (CAS RN: 943-29-3) is a high-purity, white to almost white crystalline solid of great interest in advanced organic synthesis and stereochemical studies . This compound, with a molecular formula of C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol, is characterized by its high purity of at least 98.0% and a distinct melting point of 176 °C . The bulky tert -butyl group locked in the equatorial position of the cyclohexane ring imposes significant conformational rigidity, making this carboxylic acid a valuable model system and building block for investigating steric effects in reaction kinetics, facilitating chiral resolution, and studying the principles of conformational analysis . Its robust structure is also exploited in the synthesis of metal-organic frameworks and advanced polymers, where it serves as a precursor to introduce sterically hindered, structurally defined components. The compound should be stored at room temperature, preferably in a cool, dark place, and requires careful handling as it may cause skin and serious eye irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-tert-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQKEGYITJBHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70241408, DTXSID301259837
Record name cis-4-tert-Butylcyclohexane carboxylic acid
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Record name trans-4-tert-Butylcyclohexanecarboxylic acid
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5451-55-8, 943-28-2, 943-29-3
Record name 4-tert-Butylcyclohexanecarboxylic acid
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Record name cis-4-tert-Butylcyclohexane carboxylic acid
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Record name 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-tert-Butylcyclohexanecarboxylic acid involves the hydrogenation of 4-tert-butylbenzoic acid. This process typically uses a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction but with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones or alcohols.

    Reduction: Cyclohexyl derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₂₀O₂
  • Molecular Weight : 184.28 g/mol
  • CAS Number : 943-29-3
  • Physical Appearance : White fine crystalline powder

The compound features a cyclohexane ring substituted at the fourth carbon with a tert-butyl group and a carboxylic acid group at the first carbon. This configuration imparts specific chemical properties that are exploited in various applications.

Synthetic Applications

trans-4-tert-Butylcyclohexanecarboxylic acid serves as a versatile building block in organic synthesis. Its applications include:

  • Precursor for Complex Molecules : It is utilized in the synthesis of various complex organic compounds, aiding in the exploration of stereochemistry and conformational analysis .
  • Reactivity in Chemical Reactions :
    • Oxidation : Can be oxidized to form ketones or alcohols using agents like potassium permanganate or chromium trioxide.
    • Reduction : Reduces to cyclohexane derivatives with different functional groups using lithium aluminum hydride or sodium borohydride.
    • Substitution Reactions : The carboxylic acid group can be converted into acyl chlorides, enabling further substitution reactions.

Biological Applications

The compound's biological activity has garnered attention, particularly in pharmacology:

  • Pharmacological Potential : Research indicates that this compound may possess anti-epileptic properties. In vitro studies suggest it modulates neuronal excitability, making it a candidate for epilepsy treatment .
  • Nicotinic Receptor Interaction : The compound has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), acting as an antagonist at the α4β2 nAChR subtype. This interaction suggests potential applications in smoking cessation therapies by modulating nicotine's effects.

Case Study 1: Anti-Epileptic Activity

In animal model studies, this compound demonstrated a significant reduction in seizure frequency compared to control groups. These findings support its potential as an anti-epileptic drug candidate.

Case Study 2: Nicotinic Receptor Modulation

A pharmacological study involving transgenic mice revealed that administration of this compound reduced nicotine intake, highlighting its utility in developing therapies for smoking cessation.

Comparative Analysis with Related Compounds

CompoundKey Characteristics
4-tert-Butylbenzoic AcidPrecursor for this compound
Cyclohexanecarboxylic AcidSimpler analog without the tert-butyl group
trans-4-tert-ButylcyclohexanolRelated compound where the carboxylic acid is replaced by a hydroxyl group

The unique combination of structural features in this compound differentiates it from these related compounds, enhancing its utility in both synthetic and biological contexts.

Mechanism of Action

The mechanism of action of trans-4-tert-Butylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: tert-Butyl vs. Linear Alkyl Chains

trans-4-Butylcyclohexanecarboxylic Acid (CAS: 38289-28-0)
  • Molecular Formula : C₁₁H₂₀O₂ (same as tert-butyl analog) .
  • Key Differences : The butyl group is less sterically hindered and less electron-donating than tert-butyl. This reduces conformational rigidity and may lower melting points (exact data unavailable) .
  • Applications : Similar use in organic synthesis but with altered pharmacokinetics due to reduced steric bulk .
trans-4-Pentylcyclohexanecarboxylic Acid (CAS: 38289-29-1)
  • Molecular Formula : C₁₂H₂₂O₂.
Steric and Electronic Effects
  • The tert-butyl group’s hyperconjugative electron donation slightly decreases the carboxylic acid’s acidity compared to less substituted analogs. Its equatorial conformation minimizes 1,3-diaxial strain, stabilizing the trans isomer .

Cis-Trans Isomerism

cis-4-tert-Butylcyclohexanecarboxylic Acid
  • Synthesis: Often isolated as a minor component in mixtures (e.g., CAS 5451-55-8 for cis/trans mixtures) .
  • Stability : The cis isomer places the tert-butyl group axially, leading to higher strain and lower thermal stability. Chromatographic separation (HPLC with hexane/tert-butyl methyl ether) confirms trans isomer dominance .
  • Physical Properties : Expected lower melting point than the trans isomer, though specific data are unavailable .

Functional Group Variants

trans-4-tert-Butylcyclohexylamine
  • Molecular Formula : C₁₀H₂₁N.
  • Properties : Boiling point 92–93°C at 17 mmHg , significantly lower than the carboxylic acid due to weaker intermolecular forces .
  • Applications : Used in surfactant synthesis; the amine group enables different reactivity (e.g., quaternization) compared to the carboxylic acid .
trans-4-tert-Butyl-N,N-dimethylcyclohexylamine
  • Molecular Formula : C₁₂H₂₅N.
  • Properties: Boiling point 112–113°C at 28 mmHg; the dimethylamino group enhances solubility in polar solvents .

Biological Activity

trans-4-tert-Butylcyclohexanecarboxylic acid (CAS number 943-29-3) is an organic compound characterized by a cyclohexane ring with a tert-butyl group at the fourth carbon and a carboxylic acid group at the first carbon. Its molecular formula is C₁₁H₂₀O₂, and it has garnered attention in various fields, particularly in biological research due to its unique structural properties.

Chemical Structure

The compound features:

  • Molecular Formula : C₁₁H₂₀O₂
  • Molecular Weight : 184.28 g/mol
  • Functional Groups : Carboxylic acid and tert-butyl group

Synthesis Methods

The primary synthesis route involves the hydrogenation of 4-tert-butylbenzoic acid using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated temperatures and pressures. This reaction can be summarized as follows:

4 tert Butylbenzoic acid+H2Pd Ctrans 4 tert Butylcyclohexanecarboxylic acid\text{4 tert Butylbenzoic acid}+\text{H}_2\xrightarrow{\text{Pd C}}\text{trans 4 tert Butylcyclohexanecarboxylic acid}

Reaction Mechanisms

The compound can undergo various reactions:

  • Oxidation : Converts to ketones or alcohols using oxidizing agents like potassium permanganate.
  • Reduction : Can be reduced to form cyclohexane derivatives.
  • Substitution : The carboxylic acid group can be substituted with other functional groups.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, while the bulky tert-butyl group affects binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Therapeutic Applications

Research indicates potential therapeutic applications for this compound, particularly in drug design. It has been investigated for its role as a ligand in various biological pathways, including:

  • Modulation of neurotransmitter receptors.
  • Potential anti-inflammatory effects.
  • Influence on metabolic pathways.

Case Studies and Research Findings

  • Neurotransmitter Receptor Modulation : Studies have shown that derivatives of this compound exhibit selective activity on nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. This selectivity may aid in developing treatments for neurological disorders .
  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound could inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
  • Metabolic Pathway Influence : Research has indicated that structural modifications of this compound can lead to variations in metabolic activity, highlighting its utility in pharmacological research aimed at metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructure CharacteristicsBiological Activity
4-tert-Butylbenzoic AcidAromatic structure with a tert-butyl groupLimited receptor interaction
Cyclohexanecarboxylic AcidSimpler cyclohexane derivativeLess potent biological activity
trans-4-tert-ButylcyclohexanolHydroxyl instead of carboxylic acidDifferent mechanism of action

Q & A

Q. What are the established synthetic routes for trans-4-tert-Butylcyclohexanecarboxylic acid, and how can purity be ensured?

The acid is synthesized via known methods, including esterification followed by hydrolysis. A key step involves recrystallization from hexane to achieve high purity (mp 170–175°C, consistent with literature values) . Chromatographic analysis (e.g., GC) confirms isomer purity, with trans-isomer content exceeding 98.4% in optimized protocols . For reproducibility, ensure strict control of reaction conditions (temperature, solvent ratios) and validate purity via melting point analysis and chromatography.

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

Key properties include:

PropertyValueReference
Molecular weight184.28 g/mol
Melting point170–175°C
Density0.996 g/cm³
Boiling point282.9°C at 760 mmHg
These parameters inform solvent selection (e.g., hexane for recrystallization) and stability under thermal conditions .

Q. What safety precautions are necessary when handling this compound?

The acid is classified as a skin and eye irritant (GHS Category 2/2A). Use gloves, goggles, and fume hoods to minimize exposure. In case of contact, rinse skin with water and seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can chromatographic methods resolve trans/cis isomer contamination, and what are common pitfalls?

Gas chromatography (GC) with polar stationary phases effectively separates trans and cis isomers. For example, ethyl ester derivatives of the acid show >98.4% trans-isomer content under optimized conditions . Pitfalls include incomplete derivatization and column degradation; validate derivatization efficiency (e.g., via NMR) and calibrate retention times using pure standards.

Q. What structural insights can X-ray crystallography provide for this compound and its derivatives?

Single-crystal X-ray diffraction (e.g., λ = 1.54178 Å, T = 293 K) resolves conformational details, such as chair cyclohexane ring geometry and tert-butyl group orientation. For derivatives like trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid, X-ray data (R factor = 0.045) confirm stereochemistry and hydrogen-bonding networks critical for reactivity .

Q. How can the acid be functionalized into amines or esters, and what mechanistic considerations apply?

The acid undergoes Curtius rearrangement or amidation to yield trans-4-tert-butylcyclohexylamine derivatives. For example, reaction with thionyl chloride followed by amine nucleophiles produces trans-4-tert-Butyl-N,N-dimethylcyclohexylamine (bp 112–113°C at 28 mm Hg) with >99% trans-selectivity . Mechanistically, steric hindrance from the tert-butyl group directs equatorial carboxylate orientation, favoring trans products.

Data Contradictions and Resolution

  • Melting Point Variability : Reported mp ranges (170–175°C vs. 172–174°C) suggest sensitivity to crystallization conditions. Use slow cooling in hexane to achieve consistent results .
  • Isomer Purity : Discrepancies in trans-isomer content (98.4% vs. 99%) highlight method-dependent variability. Cross-validate using complementary techniques (e.g., NMR integration of tert-butyl proton signals) .

Methodological Recommendations

  • Purification : Recrystallize from hexane or ethyl acetate/hexane mixtures.
  • Analysis : Combine GC (for isomer ratio), NMR (for structural confirmation), and X-ray (for absolute configuration).
  • Derivatization : Prioritize sterically hindered reagents to minimize cis-isomer formation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-tert-Butylcyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
trans-4-tert-Butylcyclohexanecarboxylic acid

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